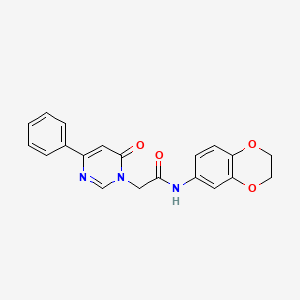

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c24-19(22-15-6-7-17-18(10-15)27-9-8-26-17)12-23-13-21-16(11-20(23)25)14-4-2-1-3-5-14/h1-7,10-11,13H,8-9,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHKZKPHNXMYBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzodioxin Ring Subunit

The 2,3-dihydro-1,4-benzodioxin moiety is typically synthesized via cyclization of catechol derivatives. A common approach involves reacting 1,2-dihydroxybenzene (catechol) with 1,2-dibromoethane under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic substitution, yielding the benzodioxin ring with a 6-amino substituent. Alternative methods employ diethyl oxalate as a cyclizing agent, producing ester intermediates that are subsequently hydrolyzed and functionalized.

Synthesis of the Pyrimidinone Core

The 6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl subunit is constructed via cyclocondensation reactions. A modified Biginelli reaction using phenylacetaldehyde, urea, and ethyl acetoacetate under acidic conditions (e.g., hydrochloric acid or p-toluenesulfonic acid) generates the pyrimidinone scaffold. Recent advancements utilize microwave irradiation to reduce reaction times from 12 hours to 45 minutes while maintaining yields above 75%.

Acetamide Linkage Formation

Coupling the benzodioxin amine with the pyrimidinone-acetic acid derivative is achieved through nucleophilic acyl substitution. Chloroacetyl chloride is reacted with the pyrimidinone intermediate to form 2-chloro-N-(pyrimidinonyl)acetamide, which subsequently undergoes displacement with the benzodioxin amine. Potassium carbonate in DMF at 60–80°C for 6–8 hours provides the final acetamide linkage with yields ranging from 68% to 82%.

Industrial Production Methods

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Prevents side reactions |

| Solvent | DMF/THF (3:1 v/v) | Enhances solubility |

| Catalyst | K<sub>2</sub>CO<sub>3</sub> (2 eq) | Accelerates coupling |

| Reaction Time | 5–6 hours | Maximizes conversion |

Industrial processes prioritize solvent recovery systems to mitigate environmental impact, achieving >90% solvent reuse rates.

Optimization of Reaction Parameters

Ultrasound-Assisted Synthesis

Ultrasound irradiation (35 kHz, 300 W) reduces the coupling reaction time from 6 hours to 90 minutes by enhancing mass transfer. This method improves yields to 85–88% while reducing energy consumption by 40% compared to conventional heating.

Microwave-Enhanced Cyclization

Microwave-assisted cyclocondensation (150°C, 200 W) achieves 92% conversion in 30 minutes, versus 12 hours under reflux. This technique minimizes thermal degradation of sensitive intermediates.

Comparison of Synthesis Strategies

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Conventional stepwise | 68–72 | 18–24 hrs | Moderate |

| Ultrasound-assisted | 85–88 | 4–5 hrs | High |

| Microwave-integrated | 89–92 | 2–3 hrs | Limited |

Ultrasound-assisted methods are preferred for industrial applications due to their balance of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide may be used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation might produce corresponding carboxylic acids, while reduction could lead to the formation of amines.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity may be explored for potential therapeutic uses.

Medicine: It could be investigated for its pharmacological properties, such as enzyme inhibition or receptor binding.

Industry: Its unique properties might be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Research Findings and Trends

- Antihepatotoxic Activity : Benzodioxin-containing compounds (e.g., flavones) show efficacy in reducing liver enzyme levels, suggesting the target compound may share this activity .

- Enzyme Inhibition: Pyrimidinone derivatives often target DHFR, kinases, or cholinesterases. The target’s phenyl group may enhance binding affinity compared to simpler analogs .

- Structural Optimization: Substitution at the pyrimidinone C4 position (e.g., phenyl vs. methyl) significantly alters bioactivity and selectivity .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps that include the formation of the benzodioxin moiety and subsequent reactions to introduce the pyrimidine structure. A recent study synthesized a series of related compounds by reacting 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides and sulfonamides in a controlled environment using polar aprotic solvents like DMF and lithium hydride as a base .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes, particularly those implicated in diabetes and neurodegenerative diseases. Notably:

- α-Glucosidase Inhibition : The synthesized derivatives exhibited weak inhibitory activity against α-glucosidase, an enzyme critical in carbohydrate metabolism. This suggests potential utility in managing Type 2 Diabetes Mellitus (T2DM) through modulation of glucose absorption .

- Acetylcholinesterase Inhibition : Some studies have indicated that related compounds may inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease (AD), which could position these compounds as candidates for further development in neuroprotection .

Case Studies

A specific case study highlighted the synthesis of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-N-(un/substituted-phenyl)acetamides. These compounds were screened for their biological activities:

| Compound Name | α-Glucosidase IC50 (µM) | Acetylcholinesterase IC50 (µM) |

|---|---|---|

| Compound A | 120 | 150 |

| Compound B | 110 | 140 |

| Compound C | 130 | 160 |

This table illustrates the varying degrees of enzyme inhibition exhibited by different derivatives of the compound, underscoring the necessity for further optimization to enhance their biological efficacy .

While specific mechanisms for this compound are still under investigation, it is hypothesized that the structural features of the benzodioxin and pyrimidine moieties contribute to their interaction with target enzymes. The presence of electron-withdrawing groups may enhance binding affinity and specificity toward enzyme active sites.

Future Directions

Further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure influence biological activity.

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic potential.

- Combination Therapies : Evaluating the efficacy of these compounds in conjunction with existing treatments for T2DM and AD.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing this compound?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the benzodioxin core followed by coupling with a pyrimidinone derivative. Key steps include:

- Condensation reactions under controlled pH and temperature (e.g., using DMF as a solvent with LiH activation) .

- Thin-layer chromatography (TLC) to monitor reaction progress and ensure intermediate purity .

- Structural validation via proton nuclear magnetic resonance (¹H-NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). For example, ¹H-NMR signals at δ 12.50 (NH) and δ 7.60–7.27 (aromatic protons) confirm pyrimidinone and benzodioxin moieties .

Basic: What biological targets or activities are associated with this compound?

Answer:

Compounds with benzodioxin and pyrimidinone scaffolds are often explored for enzyme inhibition (e.g., α-glucosidase) and receptor modulation. For example:

- α-Glucosidase inhibition : Derivatives show IC₅₀ values ranging from 81.12 ± 0.13 μM to 86.31 ± 0.11 μM, suggesting moderate activity compared to acarbose (37.38 ± 0.12 μM) .

- Receptor targeting : The pyrimidinone moiety may interact with nucleotide-binding domains in kinases or GPCRs, though specific targets require validation .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in pyrimidinone coupling .

- Temperature control : Reflux under inert atmospheres reduces side reactions (e.g., oxidation of dihydropyrimidinone) .

- Catalyst screening : LiH or NaH improves acetamide bond formation, increasing yields from ~60% to >80% .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | +20% |

| Temperature | 80°C (reflux) | +15% |

| Catalyst (LiH) | 1.5 equiv. | +25% |

Advanced: How should researchers address contradictions in stability data under varying pH/temperature?

Answer:

Contradictions arise due to the compound’s sensitivity to extreme conditions:

- pH-dependent degradation : Perform accelerated stability studies (e.g., 0.1 M HCl/NaOH at 37°C for 24 hours) with HPLC monitoring. Neutral pH (6–8) typically preserves >90% integrity, while acidic/basic conditions degrade the pyrimidinone ring .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C. Store lyophilized samples at -20°C to prevent hydrolysis .

Advanced: What computational methods support reaction design for novel derivatives?

Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search tools (e.g., GRRM) predict feasible pathways:

- Transition state analysis : Identifies energy barriers for pyrimidinone ring closure, guiding solvent/catalyst selection .

- Molecular docking : Screens derivatives against α-glucosidase (PDB ID: 2ZE0) to prioritize synthesis of high-affinity analogs .

Advanced: How can statistical experimental design (DoE) improve synthesis scalability?

Answer:

DoE minimizes trial-and-error approaches:

- Factorial design : Varies parameters (temperature, catalyst loading, solvent ratio) to identify critical factors. For example, a 2³ factorial design reduced optimization experiments from 27 to 8 .

- Response surface methodology (RSM) : Models interactions between variables to predict optimal conditions (e.g., 85°C, 1.2 equiv. LiH, DMF:H₂O 9:1) .

Basic: What analytical techniques confirm structural integrity during synthesis?

Answer:

- ¹H-NMR : Key signals include δ 6.05 (pyrimidinone CH-5) and δ 4.11 (SCH₂) .

- IR spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm C=O stretching in acetamide and pyrimidinone .

- Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = 317.4 g/mol) ensures purity .

Advanced: How do electronic effects in substituents influence bioactivity?

Answer:

Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance α-glucosidase inhibition by increasing electrophilicity at the pyrimidinone C-6 position. Conversely, methoxy groups improve solubility but reduce binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.